molecular formula C10H9N3O2 B1308533 methyl 6-(1H-imidazol-1-yl)nicotinate CAS No. 111205-01-7

methyl 6-(1H-imidazol-1-yl)nicotinate

Cat. No.: B1308533
CAS No.: 111205-01-7
M. Wt: 203.2 g/mol
InChI Key: SEXNPPZGZHQNFM-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Chemical Classification and Nomenclature

Methyl 6-(1H-imidazol-1-yl)nicotinate (CAS: 111205-01-7) is an ester derivative of nicotinic acid, featuring a pyridine ring substituted at the 6-position with a 1H-imidazole group and a methyl ester at the 3-position. Its systematic IUPAC name is methyl 6-imidazol-1-ylpyridine-3-carboxylate , reflecting its structural components:

  • Pyridine core : A six-membered aromatic ring with one nitrogen atom.
  • Imidazole substituent : A five-membered heterocycle containing two nitrogen atoms at positions 1 and 3.
  • Methyl ester : A carboxylate group esterified with methanol.

The molecular formula is C₁₀H₉N₃O₂ , with a molecular weight of 203.20 g/mol . Synonyms include methyl 6-(imidazol-1-yl)pyridine-3-carboxylate and 3-pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, methyl ester. Its SMILES representation is COC(=O)C1=CN=C(C=C1)N2C=CN=C2 .

Table 1: Key Molecular Properties
Property Value
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
IUPAC Name Methyl 6-imidazol-1-ylpyridine-3-carboxylate
CAS Number 111205-01-7
SMILES COC(=O)C1=CN=C(C=C1)N2C=CN=C2

Historical Context and Development

The compound first emerged in the late 20th century as part of efforts to synthesize heterocyclic ligands for coordination chemistry. Early patents, such as EP0254951B1 (filed in 1987), highlighted its utility in herbicidal agents, though its role expanded into materials science by the 2000s. PubChem records indicate systematic characterization began in 2005, with structural data and synthetic protocols becoming widely available by 2018. Key milestones include:

  • 2005 : Initial PubChem entry, establishing basic physicochemical data.
  • 2018 : Crystal structure determination in zinc coordination polymers, showcasing its ligand capabilities.
  • 2020s : Exploration in metal-organic frameworks (MOFs) and pharmaceutical intermediates.

Significance in Organic and Coordination Chemistry

Organic Chemistry

The compound’s imidazole and pyridine moieties enable diverse reactivity:

  • Nucleophilic substitution : The imidazole nitrogen participates in alkylation and acylation reactions.
  • Cross-coupling : Suzuki-Miyaura reactions modify the pyridine ring for drug discovery.
  • Ester hydrolysis : Conversion to carboxylic acids for coordination chemistry applications.
Coordination Chemistry

This compound serves as a versatile ligand due to its dual nitrogen donors:

  • Metal binding : The imidazole’s N3 atom coordinates to transition metals (e.g., Zn²⁺), forming stable complexes.
  • Supramolecular assembly : Hydrogen bonding between carboxylate groups and water molecules creates 3D networks, as demonstrated in zinc-based polymers.
  • Catalytic activity : Metal complexes exhibit potential in oxidation and reduction reactions.
Table 2: Coordination Modes in Zinc Complexes
Bond Type Length (Å) Angle (°)
Zn–N (imidazole) 2.104 N–Zn–O: 87.2
Zn–O (water) 2.135–2.174 O–Zn–O: 92.7

Current Research Landscape and Trends

Recent studies emphasize its role in advanced materials and pharmaceuticals:

  • MOFs and Sensors : Its rigid structure facilitates porous MOFs for gas storage and chemical sensing.
  • Photophysical Applications : Rhenium(I) complexes incorporating similar ligands show luminescent properties for optoelectronics.
  • Pharmaceutical Intermediates : Derivatives like 5-bromo-6-(1H-imidazol-1-yl)nicotinic acid are explored as kinase inhibitors.
Emerging Trends:
  • Green Synthesis : Solvent-free methods to improve yield and reduce waste.
  • Computational Modeling : DFT studies predict reactivity and optimize ligand design.
  • Hybrid Materials : Integration into polymers for drug delivery systems.

Properties

IUPAC Name

methyl 6-imidazol-1-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-2-3-9(12-6-8)13-5-4-11-7-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXNPPZGZHQNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401856
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111205-01-7
Record name methyl 6-(1H-imidazol-1-yl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Nucleophilic Substitution on Methyl 6-Halonicotinate

One common synthetic route to methyl 6-(1H-imidazol-1-yl)nicotinate is the nucleophilic substitution of a halogenated methyl nicotinate derivative (e.g., methyl 6-chloronicotinate) with imidazole. This method exploits the nucleophilicity of the imidazole nitrogen to displace the halogen substituent on the pyridine ring.

  • Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.
  • Temperature: Moderate heating (e.g., 80–120°C) to facilitate substitution.
  • Base: A mild base (e.g., potassium carbonate) is often added to deprotonate imidazole and increase its nucleophilicity.
  • Yield: Generally moderate to good yields depending on reaction time and purity of reagents.

This method is widely used due to its straightforwardness and the commercial availability of methyl 6-halonicotinates.

Hydrothermal Synthesis and Coordination Complex Formation

Recent research has demonstrated the preparation of this compound derivatives under hydrothermal conditions, often in the context of coordination chemistry with metal ions such as Zn(II) or Cu(II).

  • Procedure: A mixture of 6-(1H-imidazol-1-yl)nicotinic acid (precursor to the methyl ester), metal salts (e.g., Zn(NO3)2·6H2O or Cu(OAc)2·H2O), and distilled water is sealed in a Teflon-lined autoclave.
  • Conditions: Heated at elevated temperatures (393 K to 413 K) under autogenous pressure for several days (3–4 days).
  • Outcome: Formation of crystalline coordination complexes where the imidazole nitrogen coordinates to the metal center, often yielding crystalline products suitable for X-ray crystallography.
  • Yield: Moderate yields (27% to 53%) depending on metal and conditions.
  • Significance: This method is valuable for obtaining pure crystalline forms and studying the coordination behavior of the ligand.

Esterification and Subsequent Functionalization

Another approach involves the esterification of 6-(1H-imidazol-1-yl)nicotinic acid to form the methyl ester:

  • Starting material: 6-(1H-imidazol-1-yl)nicotinic acid.
  • Esterification: Typically performed using methanol in the presence of acid catalysts (e.g., sulfuric acid or HCl) under reflux.
  • Purification: The methyl ester is purified by crystallization or chromatography.
  • Further functionalization: The methyl ester can then be used as a substrate for further synthetic transformations.

Related Synthetic Routes from Nicotinate Esters

While direct preparation methods for this compound are somewhat limited in literature, related synthetic strategies for nicotinate derivatives provide insight:

  • Reduction and substitution: Methyl nicotinate derivatives can be converted to methiodide salts and then reduced or substituted under controlled conditions using reagents like sodium borohydride or sodium triacetoxyborohydride.
  • Use of hydrazine hydrate: Conversion of methyl nicotinate to hydrazides followed by cyclization reactions is reported for related heterocyclic compounds, which may be adapted for imidazole substitution.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Temperature/Time Yield (%) Notes
Nucleophilic substitution Methyl 6-halonicotinate, imidazole, base, DMF 80–120°C, several hours Moderate Straightforward, widely used, requires halogenated precursor
Hydrothermal synthesis 6-(1H-imidazol-1-yl)nicotinic acid, metal salt, water 393–413 K, 3–4 days 27–53 Produces coordination complexes, useful for crystallography and structural studies
Esterification of acid precursor 6-(1H-imidazol-1-yl)nicotinic acid, MeOH, acid catalyst Reflux, several hours Variable Standard esterification, precursor for further reactions
Reduction/substitution of nicotinate derivatives Methyl nicotinate methiodide, NaBH4, acetic acid 0–30°C, hours Variable Related method for nicotinate derivatives, may be adapted for imidazole substitution

Research Findings and Notes

  • The hydrothermal method highlights the ligand’s ability to coordinate via the imidazole nitrogen rather than the carboxylate group, which is significant for designing metal-organic frameworks or coordination polymers.
  • The nucleophilic substitution approach is favored for its simplicity and scalability in organic synthesis laboratories.
  • Esterification and subsequent functionalization provide flexibility for modifying the nicotinate scaffold.
  • No direct one-pot synthesis methods specifically for this compound were found, but related synthetic strategies for nicotinate esters and imidazole derivatives suggest potential for optimization.
  • The purity and yield depend heavily on reaction conditions, solvent choice, and reagent quality.

Scientific Research Applications

Methyl 6-(1H-imidazol-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of methyl 6-(1H-imidazol-1-yl)nicotinate involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methyl Ester, Ethyl Ester, and Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Coordination Ability Applications
Methyl 6-(1H-imidazol-1-yl)nicotinate C10H9N3O2 203.20 Ester (COOCH₃), Imidazole None Discontinued intermediate
Ethyl 6-(1H-imidazol-1-yl)nicotinate C11H11N3O2 217.22 Ester (COOCH₂CH₃), Imidazole None Research chemical
6-(1H-Imidazol-1-yl)nicotinic Acid C9H7N3O2 189.16 Carboxylic Acid (COOH), Imidazole High (N,O-donor) Coordination polymers

Table 2: Structural Features of Metal Complexes

Metal Ion Coordination Geometry Key Bond Lengths (Å) Structure Type Reference
Zn(II) Distorted octahedral Zn–O: 2.08–2.15 Monomeric units
Cu(II) Square pyramidal Cu–N: 1.98, Cu–O: 1.94 1D chains

Biological Activity

Methyl 6-(1H-imidazol-1-yl)nicotinate is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure combining a nicotinate moiety with an imidazole ring. This combination enhances its ability to interact with biological systems, making it a valuable candidate for drug development.

  • Molecular Formula: C₁₁H₁₃N₃O₂
  • Molecular Weight: 219.25 g/mol
  • CAS Number: 111205-01-7

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, which plays a crucial role in influencing biochemical pathways. Additionally, the nicotinate ester moiety can undergo hydrolysis, releasing nicotinic acid, known for its biological activities such as:

  • Antimicrobial Properties: Exhibits activity against various pathogens.
  • Enzyme Modulation: Potential to inhibit or activate specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiModerate

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the enzyme nicotinate phosphoribosyltransferase (NAPRT), which is overexpressed in several cancer types. By modulating NAPRT activity, this compound could potentially reduce NAD+ levels in cancer cells, leading to apoptosis.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various bacterial strains. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Research : A study conducted on human cancer cell lines (MDA-MB-231 breast cancer cells) demonstrated that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer metabolism. These studies revealed binding affinities comparable to known inhibitors of NAPRT .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing methyl 6-(1H-imidazol-1-yl)nicotinate and its analogs?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, describes a protocol using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) to activate intermediates, enabling efficient substitution at the 6-position of nicotinate esters. Key steps include:

  • Reacting methyl 6-chloronicotinate with 1H-imidazole under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base like K₂CO₃.
  • Purification via column chromatography and characterization by ¹H/¹³C NMR and mass spectrometry (e.g., molecular ion peaks at m/z 217 [M+H]⁺) .
    • Table : Example Synthetic Conditions from :
StepReagents/ConditionsYield (%)Characterization
Imidazole couplingNMI-MsCl, DMF, 80°C, 12h65–75%¹H NMR (δ 8.7–7.5 ppm, aromatic), MS (m/z 217)

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 8.5–7.0 ppm for pyridine and imidazole rings) and ester methyl groups (δ 3.9–4.1 ppm). highlights the use of 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying regioselectivity at the 6-position .

Q. What stability considerations are critical for handling this compound under experimental conditions?

  • Methodological Answer : The ester group is prone to hydrolysis under basic or aqueous conditions ( ). To mitigate degradation:

  • Store in anhydrous solvents (e.g., dry DCM) at –20°C.
  • Avoid prolonged exposure to light or humidity. Monitor stability via HPLC (e.g., retention time shifts) or TLC .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target binding?

  • Methodological Answer : Use density functional theory (DFT) or molecular docking to predict interactions:

  • Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms for hydrogen bonding).
  • Validate docking poses with experimental data from analogous compounds, such as nicotinamide-metal complexes () .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Address discrepancies (e.g., unexpected NMR splitting or MS fragments) by:

  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., notes chlorinated impurities in imidazole derivatives) .
  • Isotopic labeling : Introduce ¹³C/¹⁵N labels to track reaction pathways (e.g., confirming ester vs. amide formation) .

Q. What strategies enable regioselective functionalization of the imidazole ring in this compound?

  • Methodological Answer : Leverage directing groups or transition-metal catalysis:

  • Pd-mediated C–H activation : Attach substituents at the 2-position of the imidazole using Pd(OAc)₂ and ligands like PPh₃ ( references similar protocols for trifluoromethyl-imidazole coupling) .
  • Electrophilic substitution : Use HNO₃/H₂SO₄ for nitration at the 4-position, monitored by ¹H NMR (δ 8.9 ppm for nitro group) .

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